Cas no 1365936-86-2 ((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl-substituted pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine scaffold offers conformational rigidity, aiding in target binding. The dihydrochloride salt form improves solubility and handling properties. Its stereospecific (3S) configuration ensures precise interactions in enantioselective applications. This compound is particularly valuable in the development of pharmaceuticals targeting central nervous system disorders or enzyme inhibition, where its structural features contribute to optimized pharmacokinetic and pharmacodynamic profiles.
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride structure
1365936-86-2 structure
商品名:(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
CAS番号:1365936-86-2
MF:C9H13Cl2F3N4
メガワット:305.127529859543
CID:4787475

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
    • (S)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
    • インチ: 1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m0../s1
    • InChIKey: NGFGJUTYTGIZJF-ILKKLZGPSA-N
    • ほほえんだ: Cl.Cl.FC(C1=CC(=NC=N1)N1CC[C@@H](C1)N)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • トポロジー分子極性表面積: 55

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride セキュリティ情報

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500867-1g
(S)-1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-aminedihydrochloride
1365936-86-2 97%
1g
$558 2023-01-10
Fluorochem
075841-1g
3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
1365936-86-2
1g
£416.00 2022-03-01

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride 関連文献

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochlorideに関する追加情報

Comprehensive Overview of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine Dihydrochloride (CAS No. 1365936-86-2)

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (CAS No. 1365936-86-2) is a specialized chemical compound with significant applications in pharmaceutical research and drug development. This compound, often referred to by its systematic name, belongs to the class of pyrimidine derivatives, which are widely studied for their potential therapeutic effects. The presence of a trifluoromethyl group and a pyrrolidine amine moiety enhances its biological activity, making it a valuable intermediate in the synthesis of novel drug candidates.

The compound's unique structure, featuring a chiral center at the 3-position of the pyrrolidine ring, contributes to its stereospecific interactions with biological targets. Researchers are particularly interested in its potential role as a kinase inhibitor, a class of compounds that has gained attention in oncology and autoimmune disease research. The dihydrochloride salt form improves its solubility and stability, facilitating its use in preclinical studies.

In recent years, the demand for trifluoromethylated compounds like (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has surged due to their enhanced metabolic stability and bioavailability. These properties align with current trends in drug discovery, where fluorine-containing molecules are prioritized for their ability to modulate pharmacokinetics. The compound's CAS No. 1365936-86-2 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry.

Another area of interest is the compound's potential application in central nervous system (CNS) drug development. The pyrrolidine scaffold is known to penetrate the blood-brain barrier, making it a promising candidate for targeting neurological disorders. This aligns with growing public and scientific focus on neurodegenerative diseases such as Alzheimer's and Parkinson's, which are among the most searched health topics globally.

From a synthetic perspective, (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride exemplifies the convergence of asymmetric synthesis and heterocyclic chemistry. Its preparation often involves enantioselective catalysis, a cutting-edge technique that ensures high optical purity. This aspect is critical for researchers investigating structure-activity relationships (SAR), a common query in pharmaceutical forums and academic discussions.

The compound's physicochemical properties, including its logP and pKa values, are frequently analyzed to predict its behavior in biological systems. Such data is essential for computational chemists and drug designers who rely on in silico modeling to accelerate discovery pipelines. These topics are highly searched in the context of AI-driven drug discovery, a rapidly evolving field.

Quality control of CAS No. 1365936-86-2 involves advanced analytical techniques such as HPLC and chiral chromatography to ensure enantiomeric purity. This is particularly important given the rising regulatory emphasis on chiral drugs, a subject of increasing interest to both industry professionals and regulatory bodies.

In summary, (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride represents a versatile and scientifically significant compound. Its applications span kinase inhibition, CNS targeting, and enantioselective synthesis, making it a focal point in modern drug discovery. As research continues, its CAS No. 1365936-86-2 will likely remain a key identifier in pharmaceutical and chemical databases.

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